molecular formula C34H66ClN11O5 B607572 Decanoyl-arg-val-lys-arg-chloromethylketone CAS No. 150113-99-8

Decanoyl-arg-val-lys-arg-chloromethylketone

Cat. No. B607572
CAS RN: 150113-99-8
M. Wt: 744.424
InChI Key: ZDUCDRQYCVATSG-VZTVMPNDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a tetrapeptide consisting of N-decanoyl-L-arginine, L-valine, L-lysine, and L-arginine joined in sequence by peptide linkages . It is a highly specific, potent, irreversible, and cell-permeable competitive subtilisin/kex2p-like proprotein convertase inhibitor .


Chemical Reactions Analysis

Decanoyl-RVKR-CMK is known to inhibit the activity of all seven convertases (pc1, pc2, pc4, pace4, pc5, pc7, and furin) . It binds to the catalytic site of furin and acts as a potent inhibitor of cleavage and fusion activity of viral glycoproteins, as well as virus replication .

Scientific Research Applications

Antiviral Activity

Decanoyl-arg-val-lys-arg-chloromethylketone has shown strong antiviral activity against flaviviruses such as Zika virus (ZIKV) and Japanese encephalitis virus (JEV). Studies have demonstrated a reduction in viral progeny titers, as well as decreased viral RNA and protein production in mammalian and mosquito cells .

Furin Inhibition

This compound is a specific inhibitor of furin, an enzyme that plays a crucial role in the maturation of viral glycoproteins. By binding to the catalytic site of furin, it inhibits the cleavage and fusion activity of viral glycoproteins, thereby impeding virus replication .

Reduction of β-Amyloid Production

Research has indicated that Decanoyl-arg-val-lys-arg-chloromethylketone can decrease the production of β-amyloid-induced active matrix metalloproteinase 2 in U87 cells. This suggests potential applications in the study and treatment of Alzheimer’s disease .

Protease Activity Modulation

As a potent inhibitor of proprotein convertases, this compound can modulate protease activity. This has implications for research into various diseases where protease activity is a factor .

Therapeutic Applications

The inhibition properties of Decanoyl-arg-val-lys-arg-chloromethylketone make it suitable for clinical purposes, particularly in the development of therapeutics targeting diseases caused by viruses that require furin for maturation .

Immunofluorescence Assays

The compound’s effects on viral proteins can be analyzed using immunofluorescence assays, providing insights into the mechanisms of viral infection and replication .

Mechanism of Action

Future Directions

Decanoyl-RVKR-CMK has shown interesting antiviral activity against flaviviruses . Its potential as an antiviral agent, particularly against flaviviruses such as Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV), is a promising area for future research .

properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJTTGFHCHQHS-VZTVMPNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66ClN11O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decanoyl-arg-val-lys-arg-chloromethylketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.